molecular formula C18H33NO4 B129349 9-nitro-9E-octadecenoic acid CAS No. 875685-44-2

9-nitro-9E-octadecenoic acid

Cat. No.: B129349
CAS No.: 875685-44-2
M. Wt: 327.5 g/mol
InChI Key: CQOAKBVRRVHWKV-SAPNQHFASA-N
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Chemical Reactions Analysis

Types of Reactions: 9-nitro-9E-octadecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    10-nitro-9E-octadecenoic acid: Another regioisomer of nitrooleate, differing in the position of the nitro group.

    9-nitro-9Z-octadecenoic acid: A stereoisomer with a cis double bond instead of a trans double bond.

    Elaidic acid: The parent compound without the nitro group

Uniqueness: 9-nitro-9E-octadecenoic acid is unique due to its specific structural configuration, which influences its reactivity and biological activity. The presence of the nitro group at the ninth carbon and the trans double bond confer distinct chemical and biological properties compared to its isomers and parent compound .

Properties

IUPAC Name

(E)-9-nitrooctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOAKBVRRVHWKV-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316471
Record name 9-Nitrooleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875685-44-2
Record name 9-Nitrooleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875685-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Nitrooleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of (E)-9-nitrooctadec-9-enoic acid and its regioisomer, (E)-10-nitrooctadec-9-enoic acid, as described in the research?

A: The research outlines the first regio- and stereospecific syntheses of (E)-9-nitrooctadec-9-enoic acid (also called 9-nitro-9E-octadecenoic acid) and (E)-10-nitrooctadec-9-enoic acid. This is significant because these nitrated fatty acids are of biological interest due to their ability to act as endogenous peroxisome proliferator-activated receptor gamma (PPARgamma) ligands and nitric oxide (NO) donors []. The ability to synthesize these compounds specifically allows for further investigation into their biological activities and potential therapeutic applications.

Q2: What were the preliminary findings related to nitric oxide release from (E)-9-nitrooctadec-9-enoic acid and (E)-10-nitrooctadec-9-enoic acid?

A: Using chemiluminescence NO detection methods, the research demonstrated that both (E)-9-nitrooctadec-9-enoic acid and (E)-10-nitrooctadec-9-enoic acid are capable of releasing nitric oxide []. This finding supports their potential role as NO donors in biological systems, which could have implications for various physiological processes, including vasodilation and inflammation.

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